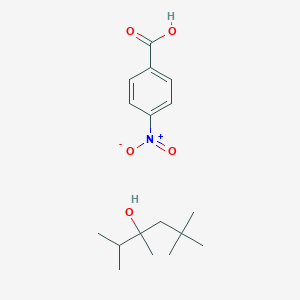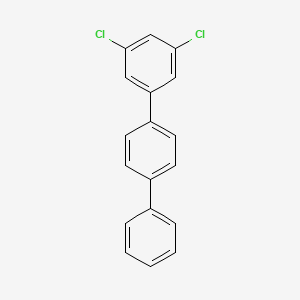
2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This specific compound has a unique structure that contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-1-methylindole with an oxidizing agent to introduce the hydroxy group at the 3-position. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Formation of 3-ethyl-1-methyl-2-oxoindoline.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-: A simpler indole derivative with similar core structure but lacking the ethyl and hydroxy groups.
2H-Indol-2-one, 1,3-dihydro-3-hydroxy-: Similar but without the ethyl group.
2H-Indol-2-one, 1,3-dihydro-3-ethyl-: Similar but without the hydroxy group.
Uniqueness
2H-Indol-2-one, 3-ethyl-1,3-dihydro-3-hydroxy-1-methyl- is unique due to the presence of both the ethyl and hydroxy groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential biological activities compared to simpler indole derivatives.
Properties
CAS No. |
61110-64-3 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-ethyl-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C11H13NO2/c1-3-11(14)8-6-4-5-7-9(8)12(2)10(11)13/h4-7,14H,3H2,1-2H3 |
InChI Key |
UJXQMZYRKZTGJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N(C1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


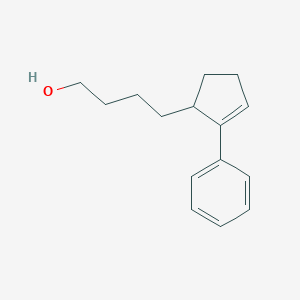
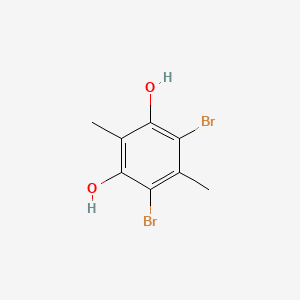
![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
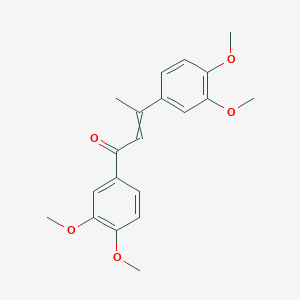

![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)
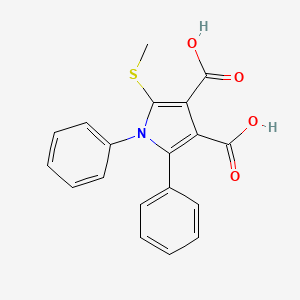
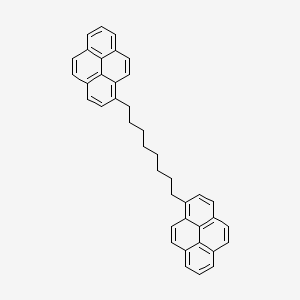
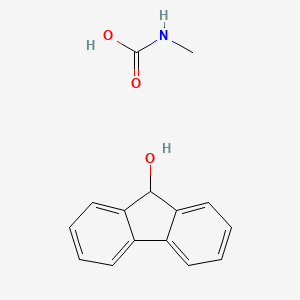
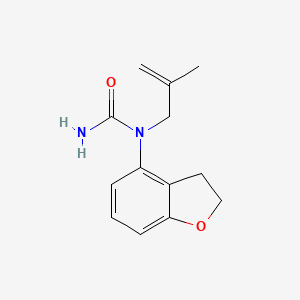
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)
